molecular formula C3H6O4P- B1261255 Phosphonemycin

Phosphonemycin

Katalognummer B1261255
Molekulargewicht: 137.05 g/mol
InChI-Schlüssel: YMDXZJFXQJVXBF-STHAYSLISA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-epoxypropylphosphonate(1-) is an organophosphonate oxoanion obtained by deprotonation of one of the two phosphonate OH groups of (1R,2S)-epoxypropylphosphonic acid;  major species at pH 7.3. It has a role as an antimicrobial agent. It is a conjugate base of a fosfomycin. It is a conjugate acid of a (1R,2S)-epoxypropylphosphonate(2-).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic and Pharmacodynamic Characteristics

Phosphonomycin, often referred to as fosfomycin, has been reviewed for its pharmacokinetic and pharmacodynamic characteristics, particularly in the context of systemic infections. The compound demonstrates notable properties such as negligible serum protein binding, considerable tissue distribution (including serum, soft tissue, lungs, bone, and cerebrospinal fluid), and substantial urinary excretion, leading to prolonged high concentrations in urine. It has shown antimicrobial activity against biofilms and possesses immunomodulatory effects, primarily impacting lymphocyte and neutrophil functions. These features, combined with its capacity to reduce the expression of certain penicillin-binding proteins and mitigate nephrotoxicity induced by other antimicrobials, render fosfomycin a potential candidate for treating a variety of systemic infections, warranting further research into its clinical applications (Roussos et al., 2009).

Antimicrobial Spectrum and Mechanism

Fosfomycin exhibits a broad spectrum of antimicrobial activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus, and Gram-negative bacteria including Pseudomonas aeruginosa and Klebsiella pneumoniae. It operates by inhibiting the initial step of cell wall synthesis in bacteria, mediated by phosphoenolpyruvate synthetase, and is found to be synergistic with other antibiotic classes like beta-lactams, aminoglycosides, and fluoroquinolones. The drug is especially potent against urinary tract infections caused by E. coli and Enterococcus faecalis and has been effectively employed, in combination with other antibiotics, for managing nosocomial infections due to multidrug-resistant pathogens (Michalopoulos, Livaditis, & Gougoutas, 2011).

Tissue Penetration

In studies targeting soft tissue infections (STIs) in critically ill patients, fosfomycin demonstrated efficient penetration into interstitial space fluid of skeletal muscle and plasma, surpassing MICs for various clinically significant pathogens. This property suggests the potential of fosfomycin as a viable alternative to other broad-spectrum antibiotics for STIs in intensive care scenarios (Joukhadar et al., 2003).

Resistance Mechanisms and Management

Despite fosfomycin's wide application and in vitro resistance emergence, clinical resistance is relatively rare, attributed possibly to the biological cost associated with common mutations that confer resistance. This includes a reduction in growth rate and adherence to epithelial cells by resistant mutants, which may explain the infrequency of fosfomycin resistance in clinical isolates. Understanding these resistance mechanisms and their clinical implications is crucial for optimizing fosfomycin's therapeutic use, especially against multidrug-resistant pathogens (Nilsson et al., 2003).

Eigenschaften

Molekularformel

C3H6O4P-

Molekulargewicht

137.05 g/mol

IUPAC-Name

hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate

InChI

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/p-1/t2-,3+/m0/s1

InChI-Schlüssel

YMDXZJFXQJVXBF-STHAYSLISA-M

Isomerische SMILES

C[C@H]1[C@H](O1)P(=O)(O)[O-]

Kanonische SMILES

CC1C(O1)P(=O)(O)[O-]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonemycin
Reactant of Route 2
Phosphonemycin
Reactant of Route 3
Phosphonemycin
Reactant of Route 4
Phosphonemycin
Reactant of Route 5
Phosphonemycin
Reactant of Route 6
Phosphonemycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.